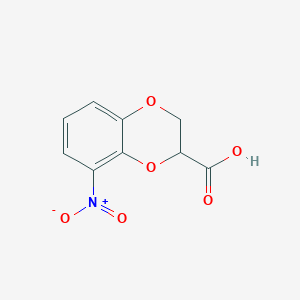
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is an organic compound with the molecular formula C9H7NO6 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by carboxylation. One common method is the nitration of 2,3-dihydro-1,4-benzodioxine using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rates and yields. Additionally, solvent selection is crucial to optimize the solubility of reactants and products, with common solvents including dichloromethane and acetonitrile .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form 5-amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Tin(II) chloride, hydrochloric acid
Substitution: Sodium methoxide, methanol
Major Products:
Reduction: 5-Amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Substitution: 5-Methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Wissenschaftliche Forschungsanwendungen
5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with enzymes, inhibiting their activity and affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid
- 5-Amino-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
- 5-Methoxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Comparison: 5-Nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which confer distinct reactivity and biological activity. In contrast, 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid lacks the nitro group, resulting in different chemical behavior and applications. The amino and methoxy derivatives exhibit different reactivity patterns and biological activities, making them useful in different contexts .
Eigenschaften
CAS-Nummer |
110683-73-3 |
|---|---|
Molekularformel |
C9H7NO6 |
Molekulargewicht |
225.15 g/mol |
IUPAC-Name |
5-nitro-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO6/c11-9(12)7-4-15-6-3-1-2-5(10(13)14)8(6)16-7/h1-3,7H,4H2,(H,11,12) |
InChI-Schlüssel |
ZYZABUWHWQQKNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C=CC=C2O1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


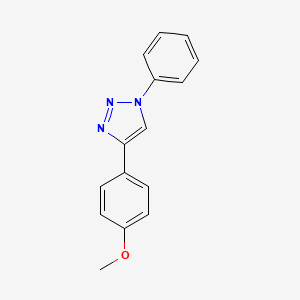
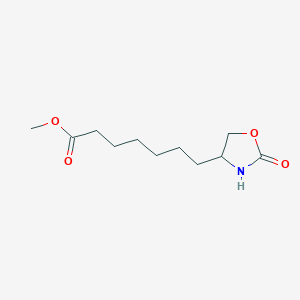
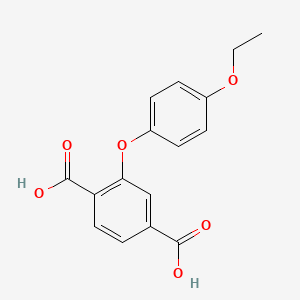


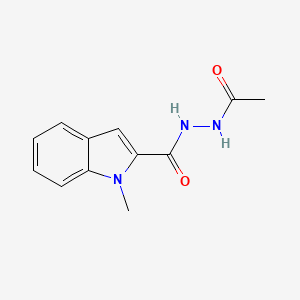

![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)

![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
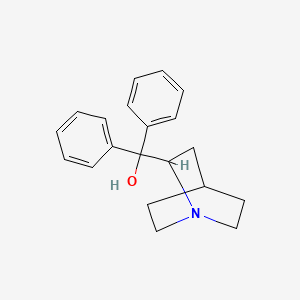
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)

